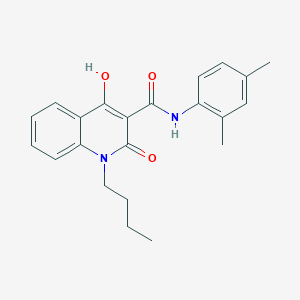
Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester is a complex organic compound with the molecular formula C29H47NO5 and a molecular weight of 489.702 g/mol . This compound is known for its unique structure, which includes a cyclopenta(A)phenanthrene core, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester involves multiple steps, starting with the preparation of the cyclopenta(A)phenanthrene core. This core is then functionalized with nitro, hexyl, and ester groups through a series of reactions, including nitration, alkylation, and esterification. The reaction conditions typically involve the use of strong acids, bases, and organic solvents to facilitate these transformations .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can yield nitroso derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of cyclopenta(A)phenanthrene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclopenta(A)phenanthrene core can intercalate with DNA, potentially disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester: Similar structure but lacks the ME ester group.
Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester: Similar structure but with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the cyclopenta(A)phenanthrene core, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
132305-59-0 |
|---|---|
Molekularformel |
C29H47NO5 |
Molekulargewicht |
489.7 g/mol |
IUPAC-Name |
[(3R,8S,9S,14S)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-6-nitro-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] methyl carbonate |
InChI |
InChI=1S/C29H47NO5/c1-18(2)8-7-9-19(3)22-10-11-23-21-17-26(30(32)33)25-16-20(35-27(31)34-6)12-14-29(25,5)24(21)13-15-28(22,23)4/h18-24H,7-17H2,1-6H3/t19-,20+,21-,22?,23-,24-,28?,29?/m0/s1 |
InChI-Schlüssel |
SATADCCDWJFFDF-DPVMVIJZSA-N |
Isomerische SMILES |
C[C@@H](CCCC(C)C)C1CC[C@@H]2C1(CC[C@H]3[C@H]2CC(=C4C3(CC[C@H](C4)OC(=O)OC)C)[N+](=O)[O-])C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)OC(=O)OC)C)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11969768.png)
![(2E)-5-benzyl-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11969780.png)
![isobutyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969796.png)
![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969799.png)
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11969804.png)
![methyl 4-[(E)-{[3-(2-methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate](/img/structure/B11969808.png)
![2-Benzyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11969819.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11969829.png)

![N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide](/img/structure/B11969839.png)
![4-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B11969848.png)
![methyl (2E)-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969852.png)
